molecular formula C26H30ClN9O3 B15011662 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}acetohydrazide

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B15011662
M. Wt: 552.0 g/mol
InChI Key: AYDPELOSICFLNG-OGLMXYFKSA-N
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Description

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a chlorophenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl and nitrophenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide.

Scientific Research Applications

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and nitrophenyl group may play crucial roles in its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and nitrophenyl-containing molecules. Compared to these, 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 5-(2-Chlorophenyl)-2H-tetrazole
  • 5-Nitro-2,4-bis(piperidin-1-yl)phenyl derivatives

This detailed article provides a comprehensive overview of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H30ClN9O3

Molecular Weight

552.0 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C26H30ClN9O3/c27-21-10-4-3-9-20(21)26-30-32-35(31-26)18-25(37)29-28-17-19-15-24(36(38)39)23(34-13-7-2-8-14-34)16-22(19)33-11-5-1-6-12-33/h3-4,9-10,15-17H,1-2,5-8,11-14,18H2,(H,29,37)/b28-17+

InChI Key

AYDPELOSICFLNG-OGLMXYFKSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC(=C(C=C2/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)[N+](=O)[O-])N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)[N+](=O)[O-])N5CCCCC5

Origin of Product

United States

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